4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives
Mechanism of Action
Target of action
Compounds containing these rings often interact with various enzymes and receptors in the body. For instance, some oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound is an acetylcholinesterase inhibitor, it would affect the cholinergic system and could have potential applications in treating conditions like Alzheimer’s disease .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, inhibition of acetylcholinesterase would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxy-substituted benzoic acid derivative under dehydrating conditions.
Formation of the triazole ring: The oxadiazole intermediate is then subjected to a cyclization reaction with an azide derivative of 2-methylphenylamine.
Final coupling: The resulting triazole-oxadiazole intermediate is then coupled with an amine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or photoactive materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine
- 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine
Uniqueness
The uniqueness of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine lies in its specific substitution pattern, which can impart distinct chemical and biological properties. For example, the ethoxy group may enhance its solubility or binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-26-14-10-8-13(9-11-14)18-21-19(27-23-18)16-17(20)25(24-22-16)15-7-5-4-6-12(15)2/h4-11H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGUZBPXCBBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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